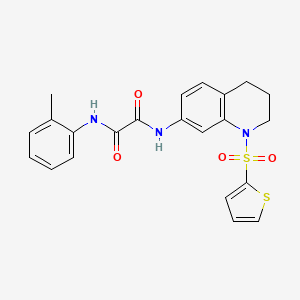
N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes: The compound can be synthesized through a multi-step process involving the reaction of thiophene-2-sulfonyl chloride with 1,2,3,4-tetrahydroquinoline, followed by the condensation with o-tolyl isocyanate to form the oxalamide derivative.
Reaction Conditions: Typically, these reactions require controlled temperatures, inert atmospheres, and the use of organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, these reactions would be optimized for higher yields and purity, possibly involving automated synthesis techniques and continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiophene moiety in the compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound may be reduced at the sulfonyl or quinoline units, altering its chemical and physical properties.
Substitution: Both the thiophene and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Acid or base catalysts, depending on the specific reaction pathway.
Major Products Formed:
Oxidation may yield sulfone derivatives.
Reduction might produce thiophene alcohols or hydrogenated quinolines.
Substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Applications in material science, particularly in the development of novel polymers and advanced materials due to its structural characteristics.
5. Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets, such as proteins or nucleic acids. Its mechanism of action may involve the inhibition of enzyme activities, disruption of cellular signaling pathways, or binding to receptor sites, altering the normal physiological processes.
Vergleich Mit ähnlichen Verbindungen
N1-(quinolin-7-yl)-N2-(phenyl)oxalamide
N1-(thiophen-2-yl)-N2-(tolyl)oxalamide
These compounds share structural similarities but may differ in their specific chemical and biological properties due to variations in their substituent groups.
Hope you found that as interesting as I did!
Eigenschaften
IUPAC Name |
N'-(2-methylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-15-6-2-3-8-18(15)24-22(27)21(26)23-17-11-10-16-7-4-12-25(19(16)14-17)31(28,29)20-9-5-13-30-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPBOSHCVSVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














